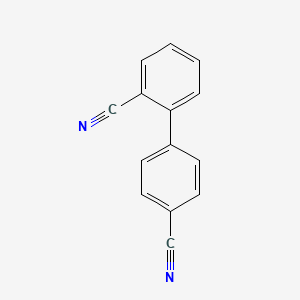

4-(2-Cyanophenyl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(2-Cyanophenyl)benzonitrile” is a chemical compound with the molecular formula C14H8N2 . It is a derivative of benzonitrile, which is an aromatic organic compound .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of aroyl isocyanate and 4-aminobenzonitrile . A method of preparing a benzonitrile involves reacting an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature of between 150* C. and 190* C .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes .

Chemical Reactions Analysis

Benzonitrile derivatives are known to exhibit a wide variety of biological activities such as antibacterial and antifungal properties . They react with amines to afford N-substituted benzamides after hydrolysis .

Scientific Research Applications

Synthesis and Chemical Properties

A Practical Synthesis of 2-Fluoro-4-bromobiphenyl

This study discusses a practical synthesis method for 2-Fluoro-4-bromobiphenyl, which is a key intermediate in the manufacture of various pharmaceutical and chemical products. Although the study focuses on a specific bromobiphenyl derivative, it highlights the importance of developing efficient synthesis methods for complex organic compounds, which could be relevant for synthesizing 4-(2-Cyanophenyl)benzonitrile derivatives for various applications (Qiu et al., 2009).

Environmental and Biological Applications

Antibacterial, Antifungal, and Antimycobacterial Compounds from Cyanobacteria

This review details the antimicrobial properties of compounds derived from cyanobacteria, indicating the potential for this compound and its derivatives to be explored for antimicrobial applications. Cyanobacterial compounds, due to their diverse chemical structures, have shown effectiveness against multidrug-resistant pathogens (Swain et al., 2017).

Pharmacokinetics and Toxicology

Pharmacokinetics, Pharmacodynamics, and Toxicology of New Psychoactive Substances (NPS)

While focusing on substances like 2C-B, 4-fluoroamphetamine, and benzofurans, this review sheds light on the importance of understanding the pharmacokinetics, pharmacodynamics, and toxicology of chemical compounds. Such knowledge is crucial for assessing the potential health risks and therapeutic benefits of new compounds, including this compound derivatives (Nugteren-van Lonkhuyzen et al., 2015).

Photocatalytic Applications

A Review on g-C3N4-Based Photocatalysts

Discusses the development and applications of graphitic carbon nitride-based photocatalysts for environmental remediation and solar energy conversion. This review highlights the potential for exploring this compound derivatives in the development of new photocatalysts due to their unique electronic and structural properties (Wen et al., 2017).

Mechanism of Action

Target of Action

It is structurally similar to rilpivirine , a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV-1

Mode of Action

If it acts similarly to Rilpivirine, it would bind to reverse transcriptase and inhibit the enzyme’s activity . This would prevent the conversion of viral RNA into DNA, a crucial step in the replication of HIV-1 .

Biochemical Pathways

If it acts like Rilpivirine, it would affect the HIV-1 replication pathway by inhibiting reverse transcriptase . This would disrupt the viral life cycle and prevent the production of new virus particles .

Result of Action

If it acts like Rilpivirine, it would inhibit the replication of HIV-1 at the molecular level, leading to a decrease in viral load at the cellular level .

Safety and Hazards

Future Directions

The future directions for “4-(2-Cyanophenyl)benzonitrile” and similar compounds could involve further exploration of their potential applications in areas such as lasers, photodiodes, chemosensors, and organic light-emitting diodes . They could also be used as ligands in the extraction, separation, and determination of heavy metals .

properties

IUPAC Name |

2-(4-cyanophenyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2/c15-9-11-5-7-12(8-6-11)14-4-2-1-3-13(14)10-16/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCMOCANUWRJQAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10362722 |

Source

|

| Record name | 4-(2-Cyanophenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42289-52-1 |

Source

|

| Record name | 4-(2-Cyanophenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-amino-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B1608072.png)

![Methyl 2-[(4-chlorophenylcarbamoyl)methylthio]-1H-benzo[D]imidazole-1-carboxylate](/img/structure/B1608089.png)